molecular formula C5H3ClN2O3 B12973857 3-Chloro-2-nitropyridin-4-ol

3-Chloro-2-nitropyridin-4-ol

Cat. No.: B12973857
M. Wt: 174.54 g/mol
InChI Key: NXQQDGSBDGELNQ-UHFFFAOYSA-N
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Description

3-Chloro-2-nitropyridin-4-ol is a heterocyclic compound with the molecular formula C5H3ClN2O3. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a nitro group at the second position, and a hydroxyl group at the fourth position on the pyridine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-nitropyridin-4-ol typically involves the nitration of 3-chloropyridine followed by hydroxylation. One common method includes the reaction of 3-chloropyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group at the second position. The resulting 3-chloro-2-nitropyridine is then subjected to hydroxylation using a base such as sodium hydroxide to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-nitropyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-nitropyridin-4-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-nitropyridin-4-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity. The chlorine atom can participate in halogen bonding, further modulating the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitropyridine: Similar structure but with the chlorine and nitro groups at different positions.

    2-Chloro-4-nitropyridin-3-ol: Similar structure but with the hydroxyl group at a different position.

    3-Nitropyridine: Lacks the chlorine and hydroxyl groups.

Uniqueness

3-Chloro-2-nitropyridin-4-ol is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and biological activity. The presence of both electron-withdrawing (nitro and chlorine) and electron-donating (hydroxyl) groups on the pyridine ring makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C5H3ClN2O3

Molecular Weight

174.54 g/mol

IUPAC Name

3-chloro-2-nitro-1H-pyridin-4-one

InChI

InChI=1S/C5H3ClN2O3/c6-4-3(9)1-2-7-5(4)8(10)11/h1-2H,(H,7,9)

InChI Key

NXQQDGSBDGELNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C(C1=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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